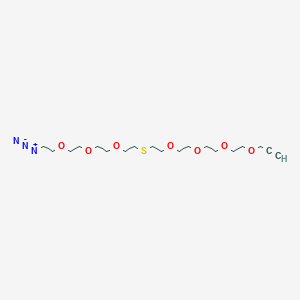

Azido-PEG3-S-PEG4-propargyl

Description

Azido-PEG3-S-PEG4-propargyl (CAS: 2055041-24-0) is a heterobifunctional polyethylene glycol (PEG)-based linker containing both azide (-N₃) and propargyl (-C≡CH) groups. Its molecular formula is C₁₉H₃₅N₃O₇S, with a molecular weight of 449.56 g/mol and a purity of ≥95–98% . Structurally, it comprises a sulfur atom (S) bridging PEG3 and PEG4 chains, enabling dual reactivity via copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. The hydrophilic PEG spacers enhance solubility in aqueous media, making it suitable for bioconjugation in drug development and proteolysis-targeting chimeras (PROTACs) .

In PROTAC synthesis, this compound links E3 ubiquitin ligase ligands (e.g., thalidomide derivatives) and target protein binders (e.g., kinase inhibitors), leveraging the ubiquitin-proteasome system for targeted protein degradation . It is stored at -20°C and is exclusively for research use .

Properties

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylsulfanyl]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H35N3O7S/c1-2-4-23-6-8-25-10-11-27-13-15-29-17-19-30-18-16-28-14-12-26-9-7-24-5-3-21-22-20/h1H,3-19H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWUGRHVDODLKCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCSCCOCCOCCOCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H35N3O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701189333 | |

| Record name | 3,6,9,15,18,21,24-Heptaoxa-12-thiaheptacos-26-yne, 1-azido- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701189333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2055041-24-0 | |

| Record name | 3,6,9,15,18,21,24-Heptaoxa-12-thiaheptacos-26-yne, 1-azido- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2055041-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6,9,15,18,21,24-Heptaoxa-12-thiaheptacos-26-yne, 1-azido- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701189333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Azido-PEG3-S-PEG4-propargyl is synthesized through a series of chemical reactions involving the functionalization of polyethylene glycol (PEG) chains. The synthesis typically involves the following steps:

Activation of PEG Chains: The PEG chains are activated using a suitable reagent to introduce reactive groups.

Introduction of Azide Group: The azide group is introduced through a nucleophilic substitution reaction, where a halogenated PEG intermediate reacts with sodium azide.

Introduction of Propargyl Group: The propargyl group is introduced through a reaction with propargyl bromide or a similar reagent.

The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under inert atmosphere conditions to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and purification steps such as column chromatography to ensure high purity of the final product. The compound is usually stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Azido-PEG3-S-PEG4-propargyl undergoes several types of chemical reactions, including:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction forms stable triazole linkages and is widely used in click chemistry.

Ring Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction involves the use of strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) to react with the azide group.

Common Reagents and Conditions

Copper Catalysts: Copper sulfate and sodium ascorbate are commonly used in CuAAC reactions.

Strained Alkynes: DBCO and BCN are used in SPAAC reactions.

Solvents: Organic solvents like dichloromethane, tetrahydrofuran, and dimethyl sulfoxide are often used.

Major Products Formed

The major products formed from these reactions are triazole-linked compounds, which are highly stable and useful in various applications .

Scientific Research Applications

Chemical Properties and Mechanism of Action

Chemical Structure : Azido-PEG3-S-PEG4-propargyl contains an azide group and a propargyl group linked through PEG spacers. This unique structure allows it to participate in efficient click chemistry reactions.

Mechanism of Action : The compound acts as a linker in PROTACs, which are bifunctional molecules designed to degrade specific proteins by recruiting them to E3 ubiquitin ligases. The azide group can react with alkyne-bearing biomolecules, facilitating targeted protein degradation via the ubiquitin-proteasome pathway.

Scientific Research Applications

The applications of this compound span multiple domains:

-

Chemistry :

- Linker in PROTACs : Utilized in the synthesis of PROTACs to enhance targeted protein degradation.

- Click Chemistry : Acts as a reagent in CuAAC, allowing for the covalent attachment of biomolecules.

-

Biology :

- Protein-Protein Interactions : Facilitates studies on protein interactions by enabling the labeling and tracking of proteins within cells.

- Bioconjugation : Enhances the development of antibody-drug conjugates (ADCs) by linking therapeutic agents to targeting antibodies.

-

Medicine :

- Drug Discovery : Plays a crucial role in developing targeted therapies for diseases such as cancer by improving drug efficacy and specificity.

- Therapeutic Applications : Used in creating innovative drug delivery systems that improve the pharmacokinetic profiles of therapeutic agents.

Case Studies and Research Findings

Recent studies have highlighted the efficacy and potential of this compound in various experimental settings:

- Efficacy in PROTACs :

-

Stability and Solubility :

- The presence of PEG moieties improves solubility and stability in biological environments, which is critical for maintaining bioactivity during therapeutic applications .

- Targeted Delivery :

- Interaction Studies :

Mechanism of Action

The mechanism of action of Azido-PEG3-S-PEG4-propargyl involves its ability to undergo click chemistry reactions. The azide group reacts with alkyne-functionalized molecules to form triazole linkages, which are highly stable and bioorthogonal. This allows for the selective modification of biomolecules without interfering with their biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Azido-PEG3-S-PEG4-propargyl with structurally or functionally related PEG-based linkers:

Key Observations:

Functional Group Diversity :

- This compound is unique in combining azide and propargyl groups, enabling orthogonal bioconjugation (e.g., sequential click reactions) compared to homobifunctional analogs like Azido-PEG3-S-PEG3-azide or Propargyl-PEG4-S-PEG4-propargyl .

- Azido-PEG4-NHS Ester (CAS: 944251-24-5) adds amine-targeting capability via NHS ester, broadening its utility in protein labeling .

PEG Chain Length and Solubility :

- Shorter PEG chains (e.g., PEG3 in This compound ) reduce steric hindrance compared to longer chains (e.g., PEG7 in Azido-PEG7-azide ), enhancing reaction efficiency in PROTAC assembly .

Application-Specific Design: Azido-PEG4-Val-Cit-PAB integrates a protease-cleavable peptide spacer for ADCs, contrasting with the non-cleavable PEG-S-PEG backbone of this compound . m-PEG3-Sulfone-PEG4-propargyl (CAS: 2055041-02-4) uses a sulfone group for thiol-specific reactions, making it ideal for cysteine-directed protein modifications .

Storage and Stability :

- Most PEG-azide/propargyl derivatives require -20°C storage , but compounds with ester groups (e.g., Azido-PEG4-NHS Ester ) may degrade faster under humid conditions .

Research Findings and Trends

- PROTAC Optimization : This compound is preferred in PROTAC synthesis due to its balanced chain length and dual reactivity, enabling efficient ligation of E3 ligase and target protein ligands .

- Drug Conjugates : Compounds like Azido-PEG4-Val-Cit-PAB dominate ADC research, whereas This compound is emerging in targeted degradation therapies .

- Material Science : Homobifunctional PEG linkers (e.g., Acid-PEG4-S-PEG4-acid ) are widely used in hydrogels, contrasting with heterobifunctional click chemistry tools .

Biological Activity

Azido-PEG3-S-PEG4-propargyl is a specialized compound that plays a significant role in bioconjugation and click chemistry applications. Its unique structure, which includes an azide group, a propargyl group, and polyethylene glycol (PEG) linkers, facilitates various biological interactions and applications. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Structure and Functionality

This compound consists of:

- Azide Group : Participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling efficient conjugation with biomolecules.

- Propargyl Group : Reacts with azide-bearing molecules to form stable triazole linkages.

- PEG Linkers : Enhance solubility and biocompatibility, making the compound suitable for various biomedical applications.

The primary mechanism by which this compound exerts its biological activity is through click chemistry . This method allows researchers to link biomolecules in a controlled manner, which is crucial for:

- Drug Delivery Systems : Facilitating targeted delivery of therapeutic agents.

- Bioconjugation Strategies : Labeling proteins or nucleic acids for tracking and studying molecular interactions.

Applications in Research

- Bioconjugation : this compound is extensively used to label biomolecules, enabling studies on protein interactions and cellular processes.

- PROTAC Development : It serves as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras), which are innovative therapeutics designed to degrade specific proteins within cells.

Comparative Analysis with Similar Compounds

The following table summarizes key features of this compound compared to related compounds:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Azido-PEG3-Sulfone-PEG4-acid | Contains sulfone instead of propargyl | Used as a PROTAC linker |

| Propargyl-PEG4-acid | Lacks an azide group | Simpler structure; used mainly for bioconjugation |

| N-(Azido-PEG3)-N-bis(PEG4-acid) | Contains multiple PEG chains | Enhanced solubility; suitable for complex conjugates |

| m-PEG3-S-PEG4-propargyl | Similar propargyl functionality | Different linker structure affecting reactivity |

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in various applications:

- Drug Development : Research indicates that compounds utilizing this linker have shown improved efficacy in targeting cancer cells through selective degradation mechanisms mediated by PROTAC technology .

- Targeted Protein Degradation : A study demonstrated that PROTACs incorporating this compound effectively reduced the levels of target proteins in cellular models, showcasing its utility in therapeutic strategies .

Q & A

Q. What are the standard protocols for synthesizing Azido-PEG3-S-PEG4-propargyl, and how can purity be ensured?

Answer: Synthesis typically involves sequential conjugation of PEG chains (PEG3 and PEG4) via a thioether (S) linkage, followed by functionalization with azide and propargyl termini. Key steps include:

- Thioether formation : Reacting a PEG3-thiol intermediate with a PEG4-propargyl mesylate under basic conditions (e.g., NaH/DMF) .

- Azide introduction : Using an azide-PEG3 precursor with a reactive leaving group (e.g., tosylate) for nucleophilic substitution.

- Purification : Size-exclusion chromatography (SEC) or reverse-phase HPLC to isolate the product and remove unreacted PEG chains. Purity (>95%) is confirmed via LC-MS (expected [M+H]+: m/z 450.2) and ¹H NMR (characteristic peaks: δ 3.6–3.8 ppm for PEG, δ 2.5 ppm for propargyl CH) .

Q. How does the solubility profile of this compound influence experimental design in aqueous vs. organic systems?

Answer: The compound’s dual solubility in water (due to PEG chains) and organic solvents (e.g., DCM, DMF) enables versatile applications:

- Aqueous systems : Use for bioconjugation (e.g., protein-PROTAC assembly) at concentrations ≤10 mM to avoid aggregation. Pre-dissolve in PBS (pH 7.4) with sonication if necessary .

- Organic phases : Employ in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition, CuAAC) with hydrophobic substrates. Optimize reaction kinetics by using DMF or THF as co-solvents .

Q. What analytical techniques are critical for characterizing this compound?

Answer:

- NMR spectroscopy : Confirm PEG backbone integrity (¹H NMR: δ 3.6–3.8 ppm) and functional groups (azide: no distinct peaks; propargyl: δ 2.5 ppm triplet) .

- Mass spectrometry : Validate molecular weight (LC-MS: m/z 449.56 [M+H]+) and detect impurities (e.g., incomplete PEGylation products) .

- FT-IR : Identify azide (2100 cm⁻¹) and alkyne (3300 cm⁻¹) stretches .

Advanced Research Questions

Q. How can researchers optimize reaction efficiency when using this compound in CuAAC for PROTAC assembly?

Answer:

- Catalyst system : Use Cu(I)Br with THPTA (tris-hydroxypropyltriazole) ligand to enhance reaction rates and reduce copper-induced toxicity in biological systems .

- Molar ratios : Maintain a 1:1.2 azide:alkyne ratio to minimize unreacted linker.

- Temperature : Conduct reactions at 25–37°C for 2–4 hours; higher temperatures (50°C) may accelerate kinetics but risk PEG degradation .

Q. What factors contribute to the inconsistent stability of this compound in biological buffers, and how can this be mitigated?

Answer:

- Hydrolysis of azide : Prolonged exposure to aqueous buffers (pH >8) can degrade azide groups. Use freshly prepared solutions and store at –20°C in anhydrous DMSO .

- Oxidative cleavage of thioether : Add antioxidants (e.g., 1 mM TCEP) to buffers to prevent disulfide formation .

- Validation : Monitor stability via LC-MS over 24 hours to assess degradation products.

Q. How does the PEG chain length in this compound affect PROTAC efficacy, and how can this be modeled computationally?

Answer:

- Solubility vs. payload size : Longer PEG chains improve solubility but may sterically hinder target protein engagement. Molecular dynamics (MD) simulations can model PEG flexibility and predict optimal linker lengths for ternary complex formation .

- Experimental validation : Compare degradation efficiency (e.g., DC50 values) of PROTACs with varying PEG linkers using Western blotting or cellular thermal shift assays (CETSA) .

Q. How should researchers address contradictory data on the cytotoxicity of this compound in cell-based assays?

Answer:

- Control experiments : Test cytotoxicity of the linker alone vs. full PROTAC to isolate effects.

- Batch variability : Verify compound purity (≥95% via LC-MS) and endotoxin levels (<0.1 EU/mg) .

- Cell line specificity : Use multiple cell lines (e.g., HEK293, HeLa) to assess context-dependent toxicity.

Q. What strategies improve the in vivo bioavailability of PROTACs incorporating this compound?

Answer:

- PEGylation : Exploit PEG’s stealth effect to reduce renal clearance and prolong half-life.

- Conjugation to albumin-binding motifs : Attach a fatty acid or Evans blue derivative to enhance plasma retention .

- Pharmacokinetic profiling : Measure blood/plasma ratios and tissue distribution using radiolabeled linkers (e.g., ³H-PEG) .

Methodological Considerations

Q. What are best practices for designing a robust protocol using this compound in multi-step bioconjugations?

Answer:

- Orthogonal protection : Use photolabile or enzyme-cleavable groups (e.g., nitroveratryl) for sequential reactions .

- Stepwise monitoring : Employ MALDI-TOF after each conjugation step to confirm intermediate masses.

- Scale-up : Optimize SEC purification for >100 mg batches to maintain reproducibility .

Q. How can researchers validate the absence of non-specific interactions when using this compound in live-cell imaging?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.